5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one

Analytical Quality Control Ramosetron Impurity Profiling HPLC Method Validation

Pharma QC labs face method validation failures when using non-identical analogs for Ramosetron impurity profiling. This specified Ramosetron Impurity 9 (CAS 171967-71-8) provides the exact indole-benzimidazolone hybrid scaffold required for ICH Q2(R1) specificity. - Ensures resolution from Ramosetron API and process impurities in HPLC/LC-MS methods. - Provides unique retention time and spectral properties essential for system suitability. - Serves as a validated CYP3A4 inhibition probe (IC₅₀ 233 nM) and HDAC1/2 assay reference. Supplied with full analytical characterization; ready for global dispatch.

Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
CAS No. 171967-71-8
Cat. No. B185053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one
CAS171967-71-8
Molecular FormulaC17H13N3O2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)N4
InChIInChI=1S/C17H13N3O2/c1-20-9-12(11-4-2-3-5-15(11)20)16(21)10-6-7-13-14(8-10)19-17(22)18-13/h2-9H,1H3,(H2,18,19,22)
InChIKeyDMVYZQQJFCYEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ramosetron Impurity 9


5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 171967-71-8) is a synthetic hybrid that integrates the indole and benzimidazole pharmacophores, conferring a unique multi-target biological interaction profile distinct from single-scaffold analogs [1]. This compound is structurally characterized as an oxidized benzimidazolone derivative of the 5-HT3 receptor antagonist Ramosetron, serving as a critical specified impurity (Ramosetron Impurity 9) for analytical method development and quality control in pharmaceutical manufacturing [2].

Designated Ramosetron Impurity 9 standard
Baseline HPLC resolution from API
Supports ANDA method validation

Why Generic Analogs Cannot Replace Ramosetron Impurity 9


Generic substitution with simpler indole or benzimidazole building blocks is precluded due to this compound's specific combination of structural motifs, which dictates a distinct polypharmacological activity profile. In analytical method validation (AMV) for Ramosetron, its unique retention time (RT) and spectral properties, resulting from the conjugated indole-3-carbonyl-benzimidazolone system, are essential for system suitability, ensuring resolution from the active pharmaceutical ingredient (API) and other process impurities [1]. Substitution with non-identical analogs would fail regulatory specificity thresholds, compromising method accuracy and potentially delaying Abbreviated New Drug Application (ANDA) approvals [2].

Property
Ramosetron Impurity 9
Generic Indole Substitute
Chromatographic Specificity
Achieves baseline separation under validated HPLC conditions
Co-elutes with API, may fail system suitability
Structural Identity
Indole-3-carbonyl-benzimidazolone hybrid essential for regulatory identity
Simple indole or benzimidazole precursors lack full impurity fingerprint

Differentiation Evidence for Ramosetron Impurity 9


HPLC Resolution from Ramosetron API

Unlike related substances that may co-elute, CAS 171967-71-8 demonstrates baseline resolution (Resolution Factor > 2.5) from the Ramosetron API and other key impurities under validated pharmacopoeia-analogous HPLC conditions, a critical metric for use as a system suitability standard [1]. Non-specific indole analogs or alternative impurities would fail this specific separation requirement, invalidating the analytical method [2].

HPLC Resolution
Head-to-head
Resolution factor > 2.5 from Ramosetron API
Ensures regulatory-grade method specificity
Generic indole-3-carbonyl analogs co-elute with API
Analytical Quality Control Ramosetron Impurity Profiling HPLC Method Validation

CYP3A4 Inhibition vs. Main Metabolite

The compound exhibits an IC₅₀ of 233 nM against human CYP3A4, a key enzyme in drug metabolism [1]. In contrast, studies on the primary active metabolite of Ramosetron show significantly weaker CYP3A4 inhibition, often exceeding an IC₅₀ of 10 µM [2]. This higher inhibitory potency makes CAS 171967-71-8 a more selective biochemical tool for studying CYP3A4-mediated drug-drug interactions where indazoles are the standard reference.

CYP3A4 Inhibition
Cross-study comparable
IC50 = 233 nM
Reported >40-fold difference vs. main metabolite
Ramosetron primary metabolite IC50 >10 µM
Drug Metabolism CYP Enzyme Inhibition Metabolite Profiling

HDAC1/2 Dual Inhibition over Simple Indole-Acids

The compound uniquely demonstrates dual inhibition of Histone Deacetylase 1 (IC₅₀ = 550 nM) and Histone Deacetylase 2 (IC₅₀ = 400 nM) [1]. This represents a significant gain-of-function over simple 1-methylindole-3-carboxylic acid, a common synthetic precursor, which shows no appreciable HDAC inhibition (IC₅₀ > 50 µM) [2]. This multi-target engagement, combining CYP and HDAC inhibition, is a distinct polypharmacological feature.

HDAC2 Inhibition
Class-level inference
IC50 400 nM (HDAC2) / 550 nM (HDAC1)
Reported >125-fold vs. simple indole-acid
1-Methylindole-3-carboxylic acid >50 µM
Epigenetic Tool Compounds Histone Deacetylase (HDAC) Inhibition Polypharmacology

Certified Purity for Regulatory Filings

Certified reference standards of this compound are offered with complete structural elucidation (¹H NMR, ¹³C NMR, HRMS) and a certified purity of ≥ 95% (area normalization by HPLC) . Procuring non-certified 'research-grade' impurities from unauthorized suppliers often results in unidentified contaminants, risking FDA review delays due to insufficient identity evidence [1]. The cost of a deficiency letter far exceeds the unit price difference.

Certified Purity
Supporting evidence
≥95% (HPLC)
Regulatory-compliant data package for ANDA
COA, NMR, HRMS provided
ANDAs/Regulatory Submissions Impurity Reference Standard Analytical Method Validation (AMV)

Application Scenarios for Ramosetron Impurity 9


Generic Ramosetron ANDA Method Validation

Procure this compound as the primary system suitability and resolution standard for HPLC/LC-MS methods quantifying Ramosetron Hydrochloride and its related substances in drug substance and drug product batches, as validated in published methods [1]. Its unique retention characteristics ensure compliance with ICH Q2(R1) validation requirements, specifically for specificity and resolution.

CYP3A4 Probe in Drug-Drug Interaction Studies

Utilize this compound's potent CYP3A4 inhibition (IC₅₀ = 233 nM) as a positive control or probe for drug metabolism studies, especially when investigating the metabolic interactions of indole-containing co-administered drugs, a scenario where other Ramosetron metabolites would be insufficiently potent to act as probes [2].

HDAC/CYP Dual Inhibitor Screening

Use this indole-benzimidazole hybrid as a validated starting point or reference compound in HDAC1/2 (IC₅₀ 400-550 nM) activity assays [3]. This addresses the tool compound gap for studying dual epigenetic/metabolic enzyme inhibition, an emerging concept in chemoresistance research, where selective single-target HDAC inhibitors fail to replicate the phenotype.

Application
Selection Property
Validation Focus
Generic Ramosetron ANDA method validation
Chromatographic specificity (resolution)
System suitability & ICH Q2(R1) compliance
CYP3A4 inhibition research
Reported CYP inhibition potency
Biochemical probe comparison vs. metabolites
HDAC inhibition screening
Reported dual HDAC1/2 inhibition
Epigenetic dual-probe characterization
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